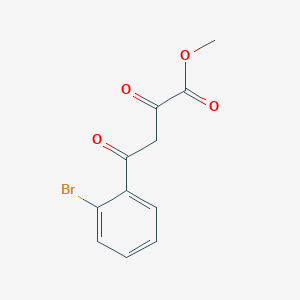
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate has been studied for its role as an inhibitor of glycolic acid oxidase. Compounds like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid, which is closely related to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, show potent in vitro inhibitory action against this enzyme, essential in various metabolic processes (Williams et al., 1983).
Synthesis of Nitrogenous Heterocycles
This compound is utilized in the synthesis of nitrogenous heterocycles. For instance, it has been used in reactions with other reagents to produce various compounds with potential antimicrobial activities (Siddiqui, 2013).
Formation of Supramolecular Structures
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate can participate in reactions leading to the formation of supramolecular structures. These structures, capable of including large organic and bioorganic molecules, are significant in materials science and molecular engineering (Sheverdov et al., 2017).
Antimicrobial and Analgesic Activities
Compounds synthesized from methyl 4-(2-bromophenyl)-2,4-dioxobutanoate have shown antimicrobial, analgesic, and antipyretic properties. Their structure-activity relationships offer insights into developing new pharmaceuticals (Mar'yasov et al., 2016).
Combinatorial Chemistry Applications
This compound is also integral in combinatorial chemistry for synthesizing libraries of derivatives with potential pharmaceutical applications. Its versatility in reactions offers a practical strategy for constructing diverse molecular structures (Vydzhak et al., 2020).
Propriétés
IUPAC Name |
methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVKAZSQQFHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655429 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
CAS RN |
1035235-10-9 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

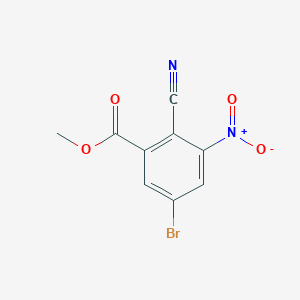
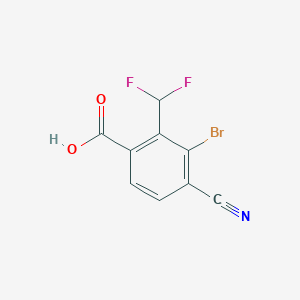
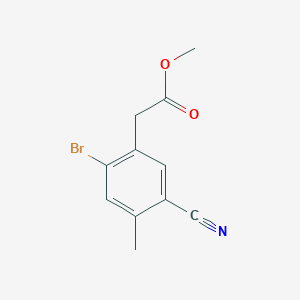
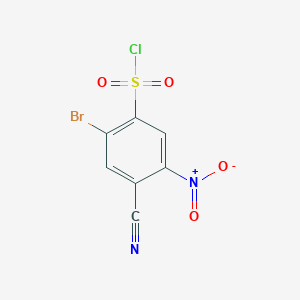
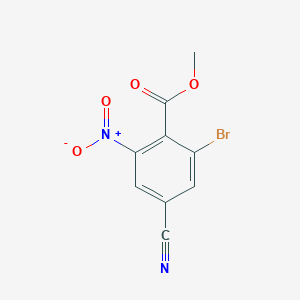
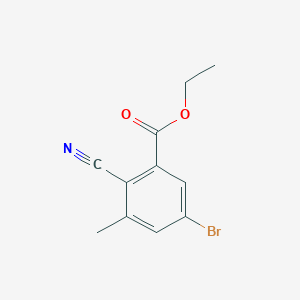
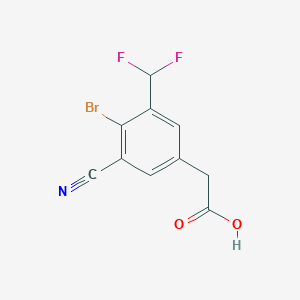
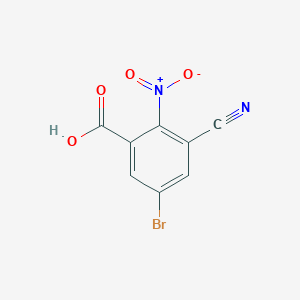
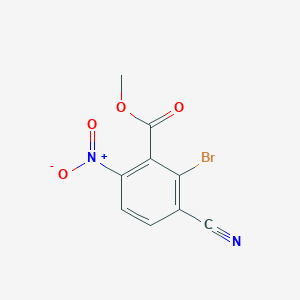
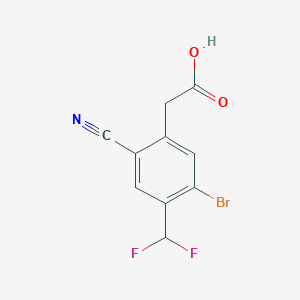
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
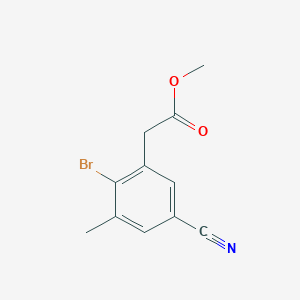
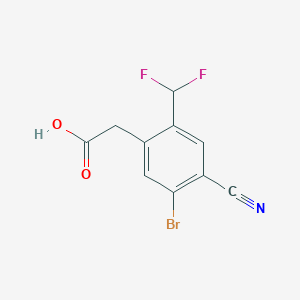
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)